
5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of guanylyl cyclase activators and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is related to a broad class of chemicals that include derivatives of furans and oxazoles, which are explored for various synthetic and application-oriented studies in the field of chemistry. Researchers have developed methodologies for synthesizing such compounds, often with an emphasis on obtaining materials with desirable properties such as good thermal stability or specific electronic or photophysical characteristics. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation represents a relevant advancement in the field, highlighting the versatility of furan derivatives in organic synthesis (Gabriele et al., 2012).
Energetic Materials and Explosives
Compounds based on furan and oxazole rings have been explored for their potential in creating insensitive energetic materials. These materials are designed to be less sensitive to physical stimuli while maintaining or exceeding the performance of traditional explosives. The research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives demonstrates the potential of furan and oxazole derivatives in this area, offering insights into the design of compounds with improved safety and performance characteristics for military and industrial applications (Yu et al., 2017).
Medicinal Chemistry and Drug Design
Although the specific request was to exclude information related to drug use and dosage, it's worth noting that the structural motifs present in 5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile are frequently investigated in the context of drug discovery. These investigations often aim to explore the bioactivity of such compounds against various targets of pharmacological interest. Research in this domain typically focuses on the synthesis of novel compounds with potential therapeutic applications, leveraging the unique chemical properties of furan and oxazole derivatives.
Corrosion Inhibition
Compounds containing furan and oxazole rings have been evaluated for their corrosion inhibition capabilities, particularly for protecting metals in aggressive environments. Such studies are crucial for developing safer and more efficient inhibitors that can extend the life of metal structures and components in industrial settings. The research into pyranopyrazole derivatives, for example, illustrates the potential of oxazole-based compounds in this field, offering insights into the mechanisms of action and the efficiency of these inhibitors in practical applications (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
5-(butan-2-ylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-14(3)22-19-17(11-21)23-20(26-19)18-10-9-16(25-18)12-24-15-7-5-13(2)6-8-15/h5-10,14,22H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKIARIHGBKOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

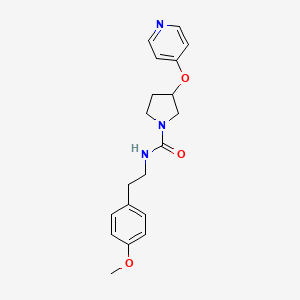
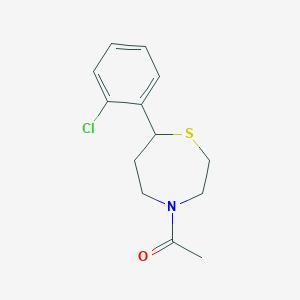
![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)
![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)
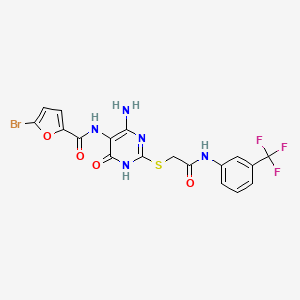

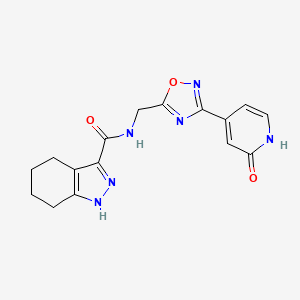

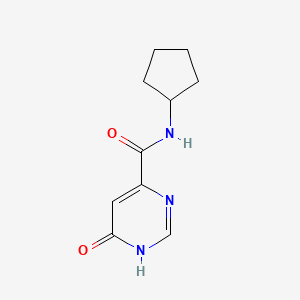
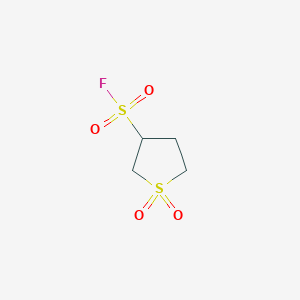
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
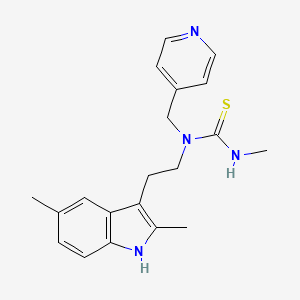
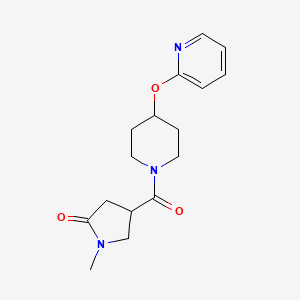
![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)